molecular formula C14H11N3O5 B11946623 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone CAS No. 80104-73-0

1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone

Cat. No.: B11946623
CAS No.: 80104-73-0
M. Wt: 301.25 g/mol
InChI Key: NZXMSLNLTAUBHE-UHFFFAOYSA-N
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Description

1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone is an organic compound with the molecular formula C14H12N4O4 It is known for its unique structure, which includes a dinitrophenyl group attached to an amino phenyl ethanone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone typically involves the reaction of 2,4-dinitrophenylhydrazine with acetophenone derivatives. The reaction is carried out in an alkaline medium, often using solvents like ethanol or methanol. The process involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve additional purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dinitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl ethanone derivatives.

Scientific Research Applications

1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a probe for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction is often used to study enzyme mechanisms and to develop enzyme inhibitors .

Comparison with Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.

    1-Phenyl-2-(2,4-dinitrophenyl)hydrazone: Another derivative with similar structural features.

Uniqueness: 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical research.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique properties and versatile applications make it a compound of considerable interest for further research and development.

Properties

CAS No.

80104-73-0

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

1-[3-(2,4-dinitroanilino)phenyl]ethanone

InChI

InChI=1S/C14H11N3O5/c1-9(18)10-3-2-4-11(7-10)15-13-6-5-12(16(19)20)8-14(13)17(21)22/h2-8,15H,1H3

InChI Key

NZXMSLNLTAUBHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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